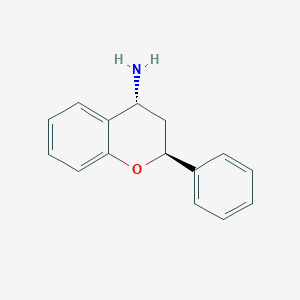![molecular formula C15H15BF9N3O B13642672 (S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)
(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a perfluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate typically involves multiple steps. The process begins with the preparation of the triazolo[3,4-c][1,4]oxazine core, followed by the introduction of the tert-butyl and perfluorophenyl groups. The final step involves the formation of the tetrafluoroborate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl and perfluorophenyl groups, resulting in a more sustainable and versatile production process .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The tert-butyl and perfluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions, such as temperature and solvent choice, are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate involves its interaction with specific molecular targets. The tert-butyl and perfluorophenyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-(tert-Butyl)-2-(phenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
- (S)-5-(tert-Butyl)-2-(trifluoromethylphenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Uniqueness
The presence of the perfluorophenyl group in (S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate distinguishes it from similar compounds. This group imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.
Properties
Molecular Formula |
C15H15BF9N3O |
|---|---|
Molecular Weight |
435.10 g/mol |
IUPAC Name |
(5S)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H15F5N3O.BF4/c1-15(2,3)7-4-24-5-8-21-23(6-22(7)8)14-12(19)10(17)9(16)11(18)13(14)20;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1/t7-;/m1./s1 |
InChI Key |
KXKSCFVFARFTKG-OGFXRTJISA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)(C)[C@H]1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


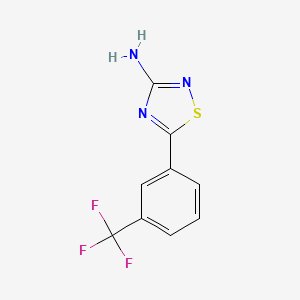
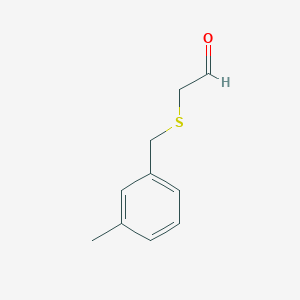
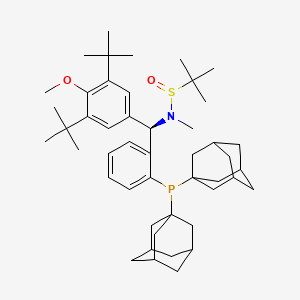
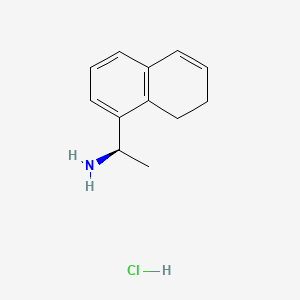
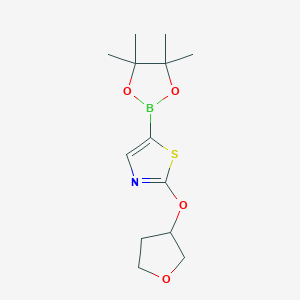
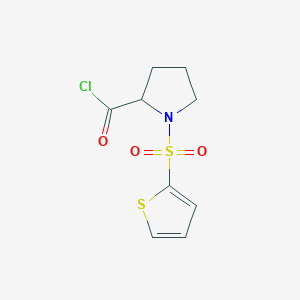

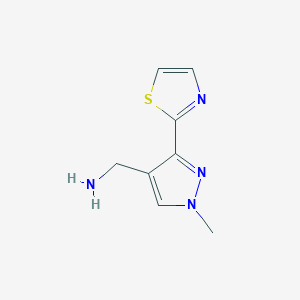
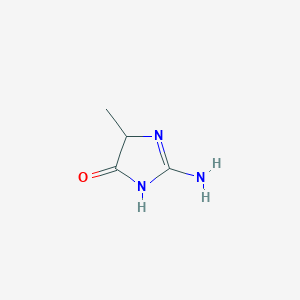
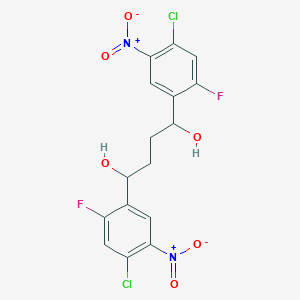
![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
